Cas no 1006204-93-8 (N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide)

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
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- インチ: 1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3
- InChIKey: IIWXKXJOMKXQNO-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(S(NC2=CC=C(CCCC)C=C2)(=O)=O)C(C)=N1
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5303-0146-3mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-25mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-20mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-10μmol |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-2mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-2μmol |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-1mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-4mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-15mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5303-0146-30mg |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
1006204-93-8 | 30mg |
$119.0 | 2023-09-10 |
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamideに関する追加情報
Professional Introduction to N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1006204-93-8)
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a specialized chemical compound with significant applications in the field of pharmaceuticals and biochemical research. This compound, identified by its CAS number 1006204-93-8, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound features a pyrazole core substituted with a butylphenyl group and a sulfonamide moiety, which contributes to its distinctive chemical behavior and reactivity.
The pyrazole ring is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its nitrogen atoms allow for various functionalization, making it an ideal candidate for designing molecules with specific biological activities. In the case of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, the presence of the butylphenyl group enhances its lipophilicity, while the sulfonamide group introduces polarity and potential interactions with biological targets. These features make the compound a promising candidate for further investigation in drug discovery.
Recent research has highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfonamide group into the pyrazole framework of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide may confer additional pharmacological benefits, making it a valuable compound for preclinical and clinical studies.
One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical biological catalysts that play a key role in numerous metabolic pathways. By designing molecules that can interact with specific enzymes, researchers can develop drugs that target particular diseases or conditions. The structural features of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide suggest that it may be capable of inhibiting or activating certain enzymes, thereby influencing cellular processes and potentially treating various disorders.
The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring precise control to ensure high yield and purity. The butylphenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions, while the sulfonamide group is formed via nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to optimize the reaction pathway and minimize side products.
In terms of applications, N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has shown promise in several areas. For instance, it may be used as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Additionally, its potential antimicrobial activity makes it a candidate for developing new antibiotics or antifungal agents. The compound's ability to interact with biological targets also suggests its utility in drug discovery efforts aimed at treating neurological disorders or chronic diseases.
The latest advancements in computational chemistry have further enhanced the understanding of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide's behavior. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal conditions for synthesizing derivatives with improved properties. By integrating experimental data with computational insights, scientists can accelerate the development of new drugs based on this promising scaffold.
The safety and environmental impact of N-(4-butylphenyl)-1H-pyrazole-4-sulfonamide are also important considerations. While this compound does not fall under any hazardous or controlled substance categories, proper handling procedures should still be followed to ensure safe laboratory practices. Researchers should adhere to established guidelines for working with organic compounds, including appropriate storage conditions and waste disposal methods.
In conclusion, N-(4-butylphenyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1006204-93-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to play an increasingly important role in developing innovative therapeutic agents.
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